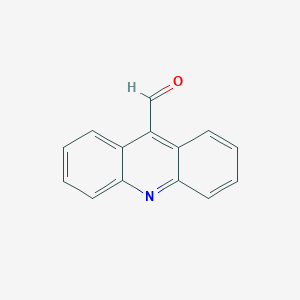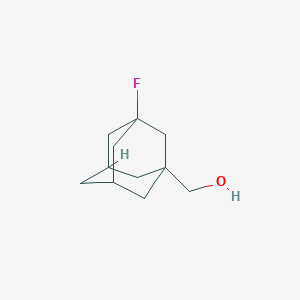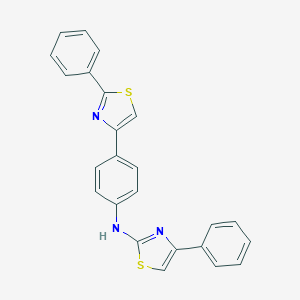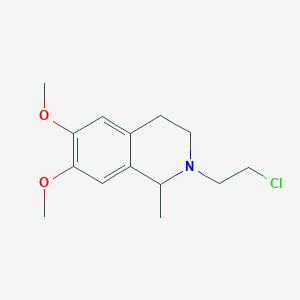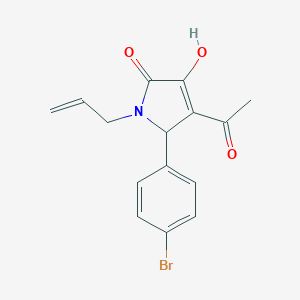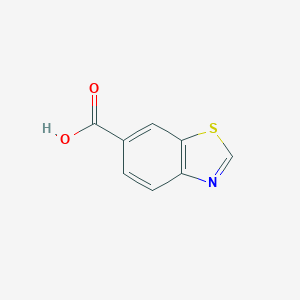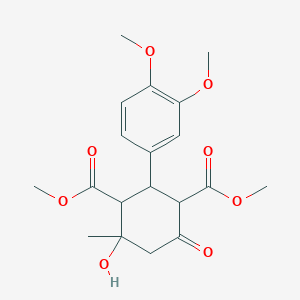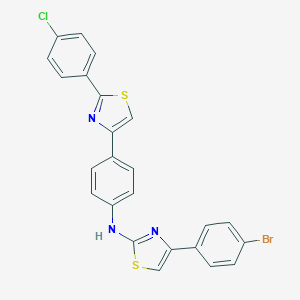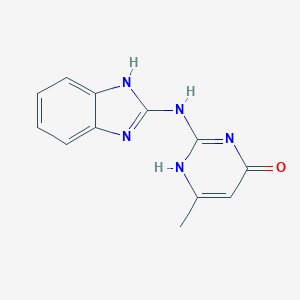![molecular formula C22H24N2O4S2 B184269 N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide CAS No. 6837-50-9](/img/structure/B184269.png)
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide, commonly referred to as CSN1S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
CSN1S inhibits CAIX and CAXII enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is necessary for the regulation of pH in cancer cells. By inhibiting this process, CSN1S disrupts the pH balance in cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
CSN1S has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CSN1S has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CSN1S in lab experiments is its selectivity for CAIX and CAXII enzymes. This selectivity allows for the specific targeting of cancer cells that overexpress these enzymes. However, one limitation of using CSN1S is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of CSN1S in scientific research. One potential direction is the development of CSN1S-based therapies for cancer treatment. Another direction is the investigation of CSN1S as a potential therapeutic agent for other diseases, such as inflammatory diseases and pain. Additionally, further research is needed to investigate the potential toxicity of CSN1S and its suitability for use in vivo.
Conclusion:
CSN1S is a valuable tool for scientific research due to its ability to selectively inhibit CAIX and CAXII enzymes. Its potential applications in cancer treatment and other diseases make it a promising candidate for further investigation. However, its potential toxicity and limitations in lab experiments must be considered when using CSN1S in scientific research.
Métodos De Síntesis
The synthesis of CSN1S involves the reaction of 4-(cyclohexylsulfamoyl)aniline with 1-naphthalenesulfonyl chloride in the presence of a base. This reaction results in the formation of a sulfonamide compound that has a naphthalene ring attached to the sulfonamide group. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
CSN1S has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII) enzymes. These enzymes are overexpressed in several types of cancer cells, making them a potential target for cancer therapy. CSN1S has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
6837-50-9 |
|---|---|
Nombre del producto |
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide |
Fórmula molecular |
C22H24N2O4S2 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,23-18-9-2-1-3-10-18)20-15-13-19(14-16-20)24-30(27,28)22-12-6-8-17-7-4-5-11-21(17)22/h4-8,11-16,18,23-24H,1-3,9-10H2 |
Clave InChI |
IYNBVYATUAGVBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



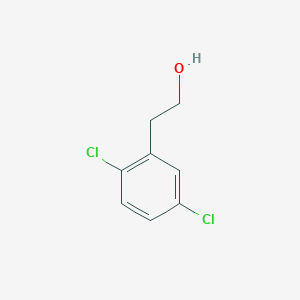
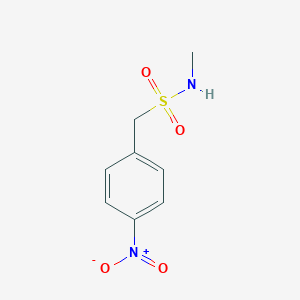
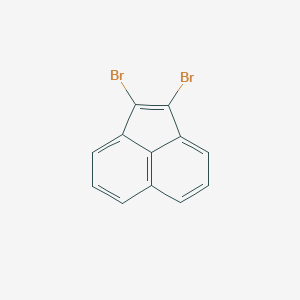
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
